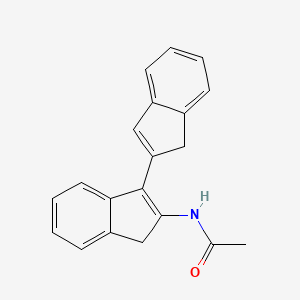

N-(3-(1H-inden-2-yl)-1H-inden-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(1H-inden-2-yl)-1H-inden-2-yl)acetamide” is a compound that is related to a class of compounds known as 1H-inden-1-one substituted acetamide derivatives . These compounds have been studied for their anticancer activity .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,3-dihydro-1H-inden-1-ones with suitable 2-chloroacetamides . This reaction yields 2,3-dihydro-1H-inden-2-ylidene derivatives . The structure of the newly synthesized compounds is confirmed by IR, 1H-NMR, mass spectroscopic data, and elemental analyses .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) with B3LYP/6-311++G(d,p) basis set . The geometrical parameters, frontier molecular orbitals, global reactivity parameters, and MESP surfaces were all predicted using the same basis set on completely optimized geometries .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding 2,3-dihydro-1H-inden-2-ylidene derivatives . These are subsequently converted into the corresponding amides, sulfonamides, ureas, and thioureas .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 1H-Inden-1-one, 2,3-dihydro- has a molecular weight of 132.1592 .Scientific Research Applications

Antimicrobial Activity

N-(3-(1H-inden-2-yl)-1H-inden-2-yl)acetamide: and its derivatives have been investigated for their antimicrobial properties. Specifically, 5-[(1H-Indol-3-yl)methylene]thiazolidine-2,4-dione–[1,2,3]triazole hybrid derivatives were synthesized using click chemistry reactions. These compounds were then screened against both Gram-positive and Gram-negative bacteria, as well as fungal species. Notably, some of the synthesized compounds demonstrated high antibacterial activity, while others showed potential as antifungal agents .

Imidazole Derivatives

The compound’s structure suggests that it contains an imidazole moiety. Imidazole derivatives have diverse applications, including antimicrobial and larvicidal activities. For instance, novel imidazole molecules synthesized using a Cu(II) catalyst were evaluated for their antimicrobial and larvicidal properties. The Cu(phen)Cl2 catalyst was found to be particularly effective in this context .

Computational Chemistry

Computational studies, such as density functional theory (DFT) calculations, could provide insights into the electronic structure, stability, and reactivity of this compound. These insights could guide further experimental investigations.

Mechanism of Action

Target of Action

The compound N-(3-(1H-inden-2-yl)-1H-inden-2-yl)acetamide, also known as N-{1’H,3H-[1,2’-biindene]-2-yl}acetamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to the observed biological effects.

Biochemical Pathways

The biochemical pathways affected by indole derivatives are diverse, given the broad spectrum of biological activities these compounds exhibit . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may interfere with the viral replication pathway.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.

properties

IUPAC Name |

N-[3-(1H-inden-2-yl)-1H-inden-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c1-13(22)21-19-12-16-8-4-5-9-18(16)20(19)17-10-14-6-2-3-7-15(14)11-17/h2-10H,11-12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTMPZDVGQFQDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=CC=CC=C2C1)C3=CC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Methylpyridin-2-yl)-pyridin-4-yl]propan-1-ol](/img/structure/B2749179.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2749185.png)

![5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2749194.png)

![N-(4-methylthiazol-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2749197.png)

![2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749198.png)